3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one
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Overview
Description
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one is a complex organic compound with a unique structure that combines elements of pyrrole and indene
Preparation Methods
The synthesis of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one typically involves several steps:
Starting Materials: The synthesis begins with readily available 1H-pyrroles.
Sequential Dibromination: The pyrroles undergo sequential dibromination.
Organometallic Bromine/Lithium Exchange: This is followed by selective organometallic bromine/lithium exchange.
Reaction with Benzophenone: The final step involves reacting the intermediate with benzophenone.
This method is efficient and regioselective, demonstrating high tolerance to various functional groups.
Chemical Reactions Analysis
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one involves its interaction with molecular targets through its pyrrole and indene moieties. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one include:
2,2′-(Phenylmethylene)bis(1H-pyrrole): This compound shares the pyrrole structure but differs in its overall configuration.
1-(2-Cyanoethyl)pyrrole: Known for its applications in improving battery performance.
The uniqueness of this compound lies in its combination of pyrrole and indene structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H24N2O |
---|---|
Molecular Weight |
440.5g/mol |
IUPAC Name |
3-benzhydrylidene-1-(N-methylanilino)-4H-indeno[1,2-b]pyrrol-2-one |
InChI |
InChI=1S/C31H24N2O/c1-32(25-18-9-4-10-19-25)33-30-26-20-12-11-17-24(26)21-27(30)29(31(33)34)28(22-13-5-2-6-14-22)23-15-7-3-8-16-23/h2-20H,21H2,1H3 |
InChI Key |
OTQVWVLMCYTNMH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O |
Canonical SMILES |
CN(C1=CC=CC=C1)N2C3=C(CC4=CC=CC=C43)C(=C(C5=CC=CC=C5)C6=CC=CC=C6)C2=O |
Origin of Product |
United States |
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